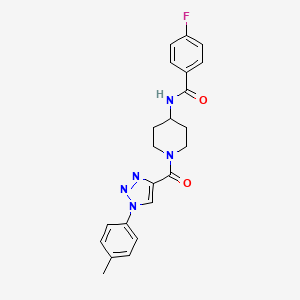

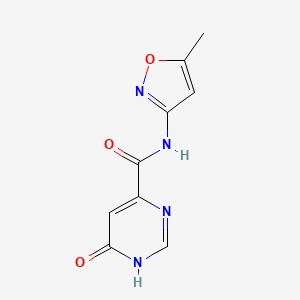

4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide" is a structurally complex molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar fluoro-substituted benzamide derivatives and their synthesis, characterization, and potential applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of fluoro-substituted benzamide derivatives is often carried out at room temperature and involves the condensation of different acid chlorides with amines or other nitrogen-containing heterocycles. For example, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained by condensation reactions involving different acid chlorides and a benzisoxazole derivative . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate modifications to the starting materials to incorporate the p-tolyl and triazole functionalities.

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzamide derivatives is often characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and X-ray single-crystal determination . These techniques provide detailed information about the molecular conformation and packing in the crystal lattice. For instance, a related compound crystallizes in the monoclinic space group and forms N-H···O hydrogen bonds, which contribute to the molecular packing . Such analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The reactivity of fluoro-substituted benzamide derivatives can be influenced by the presence of the fluorine atom and the substitution pattern on the benzamide ring. The papers do not provide specific details on the chemical reactions of these compounds, but it is known that the fluorine atom can affect the electron distribution and thus the reactivity of the aromatic ring. Additionally, the presence of other functional groups, such as the triazole ring, could introduce further reactivity that would be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzamides can be correlated with their structural features. For example, the melting point behavior of a series of fluoro-N-(pyridyl)benzamides was found to be more dependent on the substituent position rather than the nature of the substituent . This indicates that the position of the fluorine atom and other substituents on the benzamide ring can significantly influence the compound's physicochemical properties. Additionally, the presence of hydrogen bonding in the crystal structure can affect the melting point and solubility .

Relevant Case Studies

While the provided papers do not discuss case studies directly related to the compound "4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide," they do present case studies of similar compounds. For instance, certain fluoro-substituted benzamide derivatives have been evaluated for their antimicrobial efficacy, with some showing better inhibitory activity than standard drugs . These findings suggest that the compound of interest could also possess biological activity, which could be explored in future studies.

科学的研究の応用

Antimicrobial and Antifungal Activity

Fluoro and trifluoromethyl derivatives, including compounds similar to 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibited high activity against fungi and Gram-positive microorganisms, with some derivatives showing activity against Gram-negative strains as well, suggesting their potential as antimicrobial agents (Carmellino et al., 1994).

Antiviral Applications

Compounds with structures similar to 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown significant antiviral activities. For instance, benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable activity against bird flu influenza (H5N1), highlighting their potential in antiviral research and therapy development (Hebishy et al., 2020).

Anti-Trypanosoma and Anti-HIV Properties

Some derivatives of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have been explored for their potential in treating diseases caused by Trypanosoma brucei, responsible for human African trypanosomiasis. These studies have led to the identification of compounds with potent inhibitory activity, although challenges in achieving in vivo efficacy remain (Patrick et al., 2016). Additionally, similar structures have been evaluated as potent inhibitors of HIV-1 attachment, indicating their potential in developing therapies against HIV (Wang et al., 2009).

Corrosion Inhibition

Beyond biomedical applications, derivatives of 4-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have been investigated as corrosion inhibitors. Triazole Schiff bases, for example, have shown promising results in protecting mild steel in acid media, showcasing the compound's versatility and its potential in industrial applications (Chaitra et al., 2015).

特性

IUPAC Name |

4-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-15-2-8-19(9-3-15)28-14-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)16-4-6-17(23)7-5-16/h2-9,14,18H,10-13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKXRYNNYUYUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)

![Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2542569.png)

![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2542576.png)

![N-(3,4-difluorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2542577.png)

![(2-Chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542579.png)

![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)